molecular formula C10H17Cl2N3O2 B2995993 Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride CAS No. 1384264-76-9

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride

Cat. No.: B2995993
CAS No.: 1384264-76-9
M. Wt: 282.17
InChI Key: UBVNDUMMGOXEOW-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core partially saturated with a tetrahydro ring system. The ethyl acetate substituent at the 2-position and the dihydrochloride salt form enhance its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9;;/h11H,2-6H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVNDUMMGOXEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-76-9
Record name ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a diamine and a diketone or keto-ester.

  • Introduction of the Ethyl Acetate Group: The ethyl acetate group is introduced via an esterification reaction, where the imidazole derivative reacts with ethyl chloroacetate in the presence of a base.

  • Formation of Dihydrochloride Salt: The final step involves the conversion of the ester to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Imidazole derivatives with oxo groups.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three related imidazo-pyridine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound (Dihydrochloride) C₁₁H₁₇Cl₂N₃O₂ 326.18 Not Provided Tetrahydro-imidazo[4,5-c]pyridine, ethyl acetate, dihydrochloride salt
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridinehydrochloride C₆H₁₀ClN₃ 159.62 6882-74-2 Base structure (no ethyl acetate), hydrochloride salt
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate C₁₁H₁₃BrN₂O₂ 285.15 603311-76-8 Aromatic imidazo[1,2-a]pyridine, bromo substituent, neutral ester
Patent Example Compound C₁₅H₁₃ClN₄O₂ 317.10 Not Provided Imidazo[4,5-b]pyridine, carboxamide, chloro substituent, neutral form
Key Observations:

Core Structure : The target compound’s imidazo[4,5-c]pyridine core differs from the imidazo[1,2-a]pyridine (Catalog 069973) and imidazo[4,5-b]pyridine (Patent Example) in ring connectivity, impacting electronic properties and binding affinity .

Substituents: The ethyl acetate group in the target compound increases lipophilicity compared to the unsubstituted hydrochloride salt (Catalog 069974).

Salt Form : The dihydrochloride salt likely improves aqueous solubility compared to neutral esters (e.g., Catalog 069973) or single-salt derivatives .

Biological Activity

Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride (CAS Number: 1384264-76-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H17Cl2N3O2
  • Molecular Weight : 282.16 g/mol
  • Purity : Minimum 95%

The compound features a tetrahydro-imidazo-pyridine structure, which is known for its role in various pharmacological activities.

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit promising antitumor properties. For instance, a series of compounds based on the imidazo[4,5-c]pyridine scaffold were evaluated for their ability to inhibit VEGFR-2 kinase activity, a crucial target in cancer therapy. The results showed that certain derivatives displayed significant inhibition with IC50 values in the low micromolar range, indicating potential as anticancer agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. Studies suggest that this compound may exert protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress. Specifically, it has been shown to enhance the activity of neuroprotective factors and reduce apoptosis in neuronal cells .

Anticonvulsant Properties

Compounds similar to ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate have demonstrated anticonvulsant activity in animal models. The mechanism appears to involve modulation of GABAergic transmission and inhibition of excitatory neurotransmitter release. These findings suggest that this compound could be a candidate for further development as an anticonvulsant agent .

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-c]pyridine derivatives have also been documented. This compound has shown activity against various bacterial strains, suggesting its potential use in treating infections caused by resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • VEGFR Inhibition : The compound inhibits VEGFR signaling pathways that are crucial for tumor growth and metastasis.
  • Neuroprotection : It enhances neuroprotective signaling pathways and reduces oxidative damage.
  • GABA Modulation : Increases GABAergic activity which contributes to its anticonvulsant effects.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of imidazo[4,5-c]pyridine derivatives on breast cancer cell lines (MCF-7), compounds were tested for their cytotoxic effects. The derivative with the tetrahydro group showed an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease induced by amyloid-beta peptides, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride?

Q. Which analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on imidazole proton shifts (δ 7.5–8.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm) .
  • Elemental Analysis : Verify chloride content (theoretical: ~12.5% for dihydrochloride) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXT for space-group determination and SHELXL for refinement. Key parameters include:
  • Mo-Kα radiation (λ = 0.71073 Å).
  • Resolution limits: 0.8–1.0 Å for high-confidence bond-length measurements.
  • Twinning analysis for crystals with pseudo-symmetry .
    • Challenges : Low solubility in non-polar solvents may require vapor diffusion with ethanol/water mixtures for crystallization.

Q. How to design DFT studies to predict electronic properties?

Methodological Answer:

  • Modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps.
  • Focus : Analyze electron density distribution in the imidazo-pyridine core and ester group to predict reactivity .
  • Validation : Compare computed NMR shifts with experimental data (RMSD < 0.3 ppm for ¹H) .

Q. How to address stability issues of the dihydrochloride salt under varying pH?

Methodological Answer:

  • Experimental Design :

Prepare buffered solutions (pH 2–10).

Incubate the compound at 25°C/40°C for 24–72 hours.

Monitor degradation via HPLC and ion chromatography (chloride release).

  • Key Findings : Stability decreases above pH 6 due to deprotonation of the imidazole ring. Store at pH 3–4 in inert atmospheres .

Q. What strategies optimize ester hydrolysis for derivative synthesis?

Methodological Answer:

  • Conditions : Use NaOH/EtOH (1:1 v/v) at 60°C for 4 hours, followed by HCl neutralization.
  • Yield Optimization : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis rates .
  • Side Reactions : Minimize imidazole ring oxidation by excluding strong oxidizing agents.

Q. How to troubleshoot low yields in nucleophilic substitution steps?

Methodological Answer:

  • Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (applicable to aryl halide intermediates) .
  • Solvent Effects : Switch from DMF to DMAc for higher boiling points and reduced side-product formation.
  • Workup : Extract unreacted starting materials with ethyl acetate/water (3:1) .

Q. How to analyze reaction mechanisms using kinetic studies?

Methodological Answer:

  • Method : Conduct time-resolved ¹H NMR or LC-MS to track intermediate formation.
  • Parameters : Calculate rate constants (k) at varying temperatures (25–80°C) and fit to Arrhenius plots.
  • Case Study : For imidazo-pyridine alkylation, pseudo-first-order kinetics are observed with activation energy ~45 kJ/mol .

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